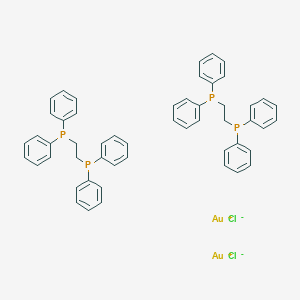
2-Diphenylphosphanylethyl(diphenyl)phosphane;gold(1+);dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diphenylphosphanylethyl(diphenyl)phosphane;gold(1+);dichloride is a complex organophosphorus compound with the molecular formula C26H24P2AuCl2 This compound features a gold atom coordinated to two diphenylphosphane groups and a dichloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Diphenylphosphanylethyl(diphenyl)phosphane;gold(1+);dichloride typically involves the reaction of 1,2-bis(diphenylphosphino)ethane with gold(III) chloride in the presence of a suitable reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.
Industrial Production Methods: On an industrial scale, the compound is produced through controlled chemical reactions in specialized reactors. The process involves precise temperature control, the use of high-purity reagents, and rigorous purification steps to ensure the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or nitric acid are commonly used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas are employed.
Substitution: Halogenating agents like chlorine or bromine are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of gold(III) oxide or other oxidized gold species.
Reduction: Production of gold(I) complexes or elemental gold.
Substitution: Generation of chloro- or bromo-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a ligand in coordination chemistry to form stable gold complexes
Biology: The biological applications of this compound include its use as a probe in bioinorganic chemistry to study metalloproteins and metalloenzymes. It can also be used in the development of new therapeutic agents targeting metal-related diseases.
Medicine: In medicine, the compound is explored for its potential use in cancer therapy. Gold complexes have shown promise in inducing apoptosis in cancer cells and enhancing the efficacy of existing chemotherapy drugs.
Industry: In the industrial sector, this compound is utilized in the development of advanced materials and nanotechnology. Its unique properties make it suitable for applications in electronics, catalysis, and material science.
Mécanisme D'action
The mechanism by which 2-Diphenylphosphanylethyl(diphenyl)phosphane;gold(1+);dichloride exerts its effects involves its interaction with biological molecules and metalloproteins. The gold atom in the compound can bind to thiol groups in proteins, leading to structural changes and modulation of biological processes. The compound's ability to form stable complexes with gold also plays a crucial role in its mechanism of action.
Comparaison Avec Des Composés Similaires
1,2-Bis(diphenylphosphino)ethane (dppe): A closely related ligand without the gold atom.
Gold(III) chloride: A simpler gold compound without the diphenylphosphane groups.
Bis(diphenylphosphino)methane (dppm): Another organophosphorus ligand with a similar structure.
Uniqueness: 2-Diphenylphosphanylethyl(diphenyl)phosphane;gold(1+);dichloride stands out due to its combination of gold and diphenylphosphane groups, which provides unique chemical and biological properties not found in the simpler compounds listed above.
Propriétés
IUPAC Name |
2-diphenylphosphanylethyl(diphenyl)phosphane;gold(1+);dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C26H24P2.2Au.2ClH/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;;/h2*1-20H,21-22H2;;;2*1H/q;;2*+1;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDHYWJCPQLXFX-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Au+].[Au+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H48Au2Cl2P4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1261.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














